[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride
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Overview
Description
[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a tetrahydroimidazo[1,2-a]pyridine ring, which is further linked to a methanamine group. The dihydrochloride form indicates the presence of two hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine typically involves multiple steps:
Formation of the Tetrahydroimidazo[1,2-a]pyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methanamine Group: This step involves the reaction of the intermediate compound with a suitable amine source, such as methanamine, under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can improve yield and purity while reducing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological pathways and mechanisms. Researchers use it to elucidate the roles of various biomolecules in cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development, particularly for conditions where modulation of specific pathways is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials, where stability and reactivity are crucial.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine]: Lacks the methanamine group, resulting in different reactivity and applications.
[2-(Trifluoromethyl)-imidazo[1,2-a]pyridine]: Does not have the tetrahydro structure, affecting its chemical and biological properties.
[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanol:
Uniqueness
The presence of both the trifluoromethyl group and the methanamine group in [2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride imparts unique chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can continue to explore its potential and develop new uses in diverse fields.
Properties
IUPAC Name |
[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-15-3-1-2-6(4-13)8(15)14-7;;/h5-6H,1-4,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXLAEYUSKUWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC(=CN2C1)C(F)(F)F)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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